2-Bromo-3-iodopyridin-4-amine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structure of immense importance in chemistry. numberanalytics.comlibretexts.orgwikipedia.org Its unique electronic properties and ability to engage in various chemical interactions have established it as a "privileged scaffold" in the development of new functional molecules.
Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry. numberanalytics.com They serve as precursors for a vast number of more complex heterocyclic systems. slideshare.net The nitrogen atom in the pyridine ring imparts distinct reactivity compared to its carbocyclic analog, benzene. It is less reactive toward electrophilic substitution but more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. numberanalytics.comwikipedia.orgnumberanalytics.com This reactivity profile makes pyridines versatile substrates for constructing a wide range of nitrogen-containing compounds, which are prominent in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com
Polyhalogenated pyridines, which contain multiple halogen substituents, are particularly useful synthetic intermediates. chemrxiv.orgrsc.orgthieme-connect.com The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination), nucleophilic aromatic substitution (SNAr), and metalation reactions. wikipedia.orgchemrxiv.org These reactions enable the precise introduction of diverse functional groups onto the pyridine core.
The development of site-selective reactions on polyhalogenated pyridines is a key area of research, as it allows for the controlled, stepwise functionalization of the molecule. rsc.orgacs.orgnih.gov This selectivity is often dictated by the nature of the halogen, the electronic environment of the pyridine ring, and the reaction conditions, providing a powerful toolkit for building highly substituted and complex pyridine-based molecules. chemrxiv.orgnih.govnih.gov
Contextualization of 2-Bromo-3-iodopyridin-4-amine within Pyridine Chemistry
This compound is a highly functionalized pyridine derivative that combines several key features, making it a strategic building block in organic synthesis. Its structure contains two different halogen atoms and an amine group, each contributing to its unique chemical reactivity.
| Property | Data | Source(s) |
| Chemical Name | This compound | sigmaaldrich.cn |
| CAS Number | 1300750-77-9 | sigmaaldrich.cnnexconn.comarctomsci.comkeyorganics.net |
| Molecular Formula | C₅H₄BrIN₂ | sigmaaldrich.cnnexconn.com |
| Molecular Weight | 298.91 g/mol | nexconn.com |
| Physical Form | Powder | sigmaaldrich.cn |
| Melting Point | 142-144 °C | sigmaaldrich.cn |
The synthetic value of this compound can be appreciated by comparing it with other di-halogenated pyridine derivatives. Compounds like 2-Bromo-5-iodopyridine (B107189) and 5-Bromo-2-iodopyridine are common intermediates used in cross-coupling reactions to build complex molecules, including pharmaceuticals and organic electronic materials. guidechem.comguidechem.comchemicalbook.comchemimpex.com The position of the halogens and other substituents dramatically influences the molecule's reactivity and synthetic applications. For instance, the synthesis of various isomers often requires distinct strategic approaches to achieve the desired regioselectivity. guidechem.com
| Compound Name | Structure | CAS Number |
| 2-Bromo-5-iodopyridine | Br-C₁=CC(I)=CN=C₁ | 73290-22-9 |
| 5-Bromo-2-iodopyridine | Br-C₁=CN=C(I)C=C₁ | 223463-13-6 |
| 2-Bromo-4-iodopyridine | Br-C1=CN=CC(I)=C1 | 100523-96-4 |
| 4-Amino-3-iodopyridine | N-C1=CC(I)=C(N)C=N1 | 88511-27-7 |
| 2-Bromo-3-chloropyridin-4-amine | N-C1=C(Cl)C(Br)=NC=C1 | 610277-13-9 |
The strategic value of this compound lies in the orthogonal reactivity of its functional groups.
Dual Halogenation : The presence of both a bromine and an iodine atom on the same pyridine ring is of significant synthetic interest. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in many catalytic cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This differential reactivity allows for selective, stepwise functionalization. A reaction can be performed at the iodo-substituted position (C3) while leaving the bromo-substituted position (C2) intact for a subsequent, different transformation. This sequential functionalization is a powerful strategy for the efficient synthesis of polysubstituted pyridines.
Amine Functionality : The amino group at the C4 position is a strong electron-donating group. It modulates the electronic properties of the pyridine ring, influencing the reactivity of the halogenated positions. Furthermore, the amine itself is a nucleophilic center and a site for further derivatization, such as through acylation, alkylation, or diazotization reactions. Aminopyridines are crucial structural motifs in a vast number of biologically active compounds and are important ligands in coordination chemistry. researchgate.netrsc.orgresearchgate.netsciencepg.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGREJZTHYAJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Iodopyridin 4 Amine and Its Regioisomers
Synthetic Routes from Pyridine (B92270) Precursors
The construction of 2-bromo-3-iodopyridin-4-amine often begins with simpler, commercially available pyridine derivatives. The strategic introduction of bromine and iodine substituents requires careful consideration of the directing effects of the existing groups on the pyridine ring.
Multi-step Synthesis from 2-Aminopyridine (B139424)
A common and practical approach to halogenated pyridines starts with 2-aminopyridine. This precursor's amino group strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.
The bromination of 2-aminopyridine can be effectively achieved using N-Bromosuccinimide (NBS). The choice of solvent and reaction temperature is crucial for controlling the regioselectivity and minimizing the formation of byproducts. heteroletters.org For instance, conducting the reaction in acetone (B3395972) at a controlled temperature of 10°C allows for the selective synthesis of 2-amino-5-bromopyridine (B118841). ijssst.info The dropwise addition of NBS to a solution of 2-aminopyridine in acetone can yield the desired product in high purity after recrystallization. ijssst.info
Alternative brominating agents and conditions have also been explored. For example, using liquid bromine in acetic acid is a traditional method, though it can be less selective and more hazardous. ijssst.infoorgsyn.org The use of 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as a "green" oxidant has been reported for the regioselective bromination of 2-aminopyridines at the C-5 position. researchgate.net
| Brominating Agent | Solvent | Temperature | Key Findings | Reference |
| N-Bromosuccinimide (NBS) | Acetone | 10°C | High yield (95.0%) and purity (97.0%) of 2-amino-5-bromopyridine. | ijssst.info |
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temp | Found to be the best solvent for minimizing by-product formation. | heteroletters.org |
| Liquid Bromine | Acetic Acid | <20°C | A traditional method, but can lead to over-bromination. | orgsyn.org |
| 1-Butylpyridinium Bromide / H₂O₂ | - | - | Environmentally friendly protocol for C-5 bromination. | researchgate.net |
Following bromination, the next step is the introduction of an iodine atom. A well-established method for the iodination of 2-amino-5-bromopyridine involves the use of a mixture of iodine, potassium iodate (B108269) (KIO₃), and sulfuric acid. ijssst.infogoogle.com In this process, potassium iodide reacts with potassium iodate in a strong acidic medium to generate iodine in situ, which then reacts with the substrate. ijssst.info The reaction is typically heated to around 100°C to ensure a high conversion rate. ijssst.infogoogle.com The pH is then adjusted to be basic to precipitate the product. ijssst.info
Other iodinating systems have also been developed. For example, N-iodosuccinimide (NIS) in dimethylformamide (DMF) with trifluoroacetic acid (TFA) can be used. ijssst.info Another approach involves using iodine and silver sulfate (B86663) in ethanol. rsc.org
| Iodinating System | Solvent/Acid | Temperature | Key Findings | Reference |
| I₂ / KIO₃ / H₂SO₄ | Sulfuric Acid | 90-100°C | Yields of 90-95% with 99.5% purity have been achieved. google.com | ijssst.infogoogle.com |
| I₂ / KIO₃ / H₂SO₄ | Acetic Acid/Water | 80°C | Good yield (90%) for the synthesis of 5-bromo-3-iodopyridin-2-amine. | rsc.org |
| N-Iodosuccinimide (NIS) | DMF / TFA | - | An alternative to the iodine/iodate system. | ijssst.info |
| I₂ / Ag₂SO₄ | Ethanol | Room Temp | Effective for iodinating 5-chloro-2-aminopyridine at the 3-position. | rsc.org |
A significant challenge in the synthesis of dihalogenated aminopyridines is the formation of side products. During the bromination of 2-aminopyridine, over-bromination can occur, leading to the formation of 2-amino-3,5-dibromopyridine (B40352) as a major impurity. heteroletters.orgijssst.info Careful control of the stoichiometry of the brominating agent is therefore essential to inhibit this side reaction. ijssst.info The separation and characterization of this dibromo impurity have been crucial for optimizing the reaction conditions to favor the desired mono-brominated product. heteroletters.orgijssst.info
In the iodination step, the reaction is reversible, and the main difficulty is achieving a high conversion rate rather than the formation of multi-substituted impurities. ijssst.info The reaction temperature plays a critical role; lower temperatures result in incomplete reactions, while excessively high temperatures can lead to the sublimation of iodine. ijssst.info
Preparation from 4-Amino-2-bromopyridine Derivatives
An alternative synthetic strategy starts with a pyridine ring that is already substituted with a 4-amino group and a 2-bromo group. This approach offers a different regiochemical outcome due to the directing effects of the pre-existing substituents.
Iodine monochloride (ICl) in acetic acid is an effective reagent for the directed iodination of aminopyridine derivatives. For the synthesis of 2-chloro-3-iodopyridin-4-amine, a mixture of 2-chloro-4-aminopyridine, potassium acetate (B1210297), and ICl in glacial acetic acid is heated to 70°C. chemicalbook.com This method can be adapted for 4-amino-2-bromopyridine, where the electron-donating amino group directs the incoming electrophilic iodine to the adjacent 3-position. The use of a base like potassium acetate helps to neutralize the acid formed during the reaction.
| Substrate | Reagent | Solvent/Conditions | Product | Reference |
| 2-Chloro-4-aminopyridine | ICl, Potassium Acetate | Acetic Acid, 70°C | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.com |
| 4-Amino-2-bromopyridine | ICl, Acetic Acid | - | 4-Amino-2-bromo-3-iodopyridine |
Reactivity and Mechanistic Studies of 2 Bromo 3 Iodopyridin 4 Amine
Activation and Functionalization Modes
The functionalization of 2-bromo-3-iodopyridin-4-amine can be directed to different positions on the pyridine (B92270) ring based on the reaction conditions and the nature of the reacting species. The presence of two different halogen atoms and an amine group allows for selective chemical transformations.
Differential Reactivity of Halogen Atoms (Bromine vs. Iodine)
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds on the pyridine ring exhibit different reactivities, which can be exploited for selective functionalization. The C-I bond is generally more reactive than the C-Br bond in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition by a metal catalyst, a key step in these reactions.
For instance, in palladium-catalyzed cross-coupling reactions, the iodine at the C-3 position can be selectively replaced by an aryl or alkynyl group, leaving the bromine at the C-2 position intact. rsc.org This selective reactivity allows for a stepwise functionalization of the molecule. A study on 2-bromo-5-iodopyridine (B107189) demonstrated that amination occurs selectively at the C-5 position (the site of the iodine atom) under copper catalysis. rsc.org This principle of differential reactivity is a cornerstone in the synthesis of complex, multi-substituted pyridine derivatives.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~234 |
| C-Br | ~285 |
| C-Cl | ~340 |
Note: Values are approximate and can vary based on the specific molecular environment.
Nucleophilic Reactivity of the Amine Group
The amine group (-NH2) at the C-4 position is a nucleophilic center, capable of participating in a variety of chemical reactions. As an electron-donating group, it increases the electron density of the pyridine ring, influencing its reactivity. cymitquimica.com The lone pair of electrons on the nitrogen atom can attack electrophiles, making the amine group a site for acylation, alkylation, and other nucleophilic substitution reactions. chemicalbook.com
The nucleophilicity of the amine group can be modulated by the reaction conditions. In acidic media, the amine group can be protonated to form a pyridinium (B92312) salt, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq Conversely, under basic conditions, the amine group's nucleophilicity is enhanced. This tunable reactivity is crucial for controlling the outcome of synthetic transformations involving this compound.
Electrophilic Character of the Pyridine Ring
The pyridine ring in this compound possesses an electrophilic character due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iq The halogen atoms at the C-2 and C-3 positions further enhance this electrophilicity through their electron-withdrawing inductive effects. chemicalbook.com This makes the pyridine ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is essential for predicting its reactivity and designing novel synthetic routes. Research into related halopyridine systems has shed light on the potential involvement of radical and aryne intermediates in its transformations.
Investigations into Pyridyl Radical Generation
Pyridyl radicals can be generated from halopyridines through single-electron reduction, often facilitated by photoredox catalysis. rsc.org The resulting radical species can then participate in a variety of coupling reactions. nih.gov In the case of this compound, the weaker C-I bond would be the more likely site for initial radical formation. nih.gov
Studies have shown that pyridyl radicals generated from iodopyridines can undergo intermolecular coupling with electron-poor alkenes. rsc.org This suggests that under appropriate photoredox conditions, this compound could be used to introduce substituents at the C-3 position via a radical mechanism. The formation of pyridyl radicals has been confirmed through various mechanistic studies, including the observation of characteristic byproducts and the use of radical traps. rsc.org
Table 2: Regioselectivity in Radical Reactions of Dihalopyridines
| Substrate | Reaction Conditions | Major Product | Reference |
| 2-Chloro-3-iodopyridine | Photoredox catalysis, dehydroalanine | Pyridylalanine at C-3 | rsc.org |
| 2-Chloro-5-iodopyridine | Photoredox catalysis, dehydroalanine | Pyridylalanine at C-5 | rsc.org |
| 2,5-Diiodopyridine | Photoredox catalysis, dehydroalanine | Pyridylalanine at C-2 | rsc.org |
Understanding Pyridyne Intermediates in Halogen Migration
The formation of pyridyne intermediates, highly reactive species containing a formal triple bond within the pyridine ring, has been implicated in the isomerization of halopyridines, a phenomenon known as the "halogen dance." researchgate.netresearchgate.net This rearrangement can occur under strongly basic conditions. For this compound, the generation of a 2,3-pyridyne or a 3,4-pyridyne could be envisioned.
Mechanistic studies involving the base-catalyzed isomerization of 3-bromopyridines have provided evidence for the formation of 3,4-pyridyne intermediates. rsc.org These studies demonstrated that the pyridyne can be trapped by nucleophiles or undergo further reactions, leading to a mixture of regioisomeric products. The presence of the amino group at the C-4 position in this compound would likely influence the stability and reactivity of any potential pyridyne intermediates. The "halogen dance" and the formation of pyridynes represent complex mechanistic pathways that can lead to unexpected but synthetically useful products. researchgate.net
Mechanistic Aspects of Nucleophilic and Electrophilic Substitutions
The pyridine ring in this compound is electron-deficient, a characteristic that generally favors nucleophilic aromatic substitution (SNAr). The positions on the ring are activated towards nucleophilic attack to varying degrees by the electron-withdrawing effects of the nitrogen heteroatom and the halogen substituents. The amino group at the 4-position, being an electron-donating group, can modulate this reactivity.
Nucleophilic substitution reactions can be complex. For instance, in related polyhalogenated pyridines, amination reactions have shown high selectivity. The amination of 2,5-dibromopyridine, for example, exclusively yields 2-amino-5-bromopyridine (B118841), indicating a preferential reactivity at the C2 position. acs.org This selectivity is often influenced by the reaction conditions, including the choice of catalyst and base. While palladium-catalyzed aminations are common, base-promoted methods using reagents like sodium tert-butoxide in water have also been developed to afford selective amination. acs.org
The reactivity of halogens in nucleophilic substitutions on the pyridine ring generally follows the order I > Br > Cl > F, which is inverse to their electronegativity. This trend is attributed to the C-X bond strength and the ability of the halogen to act as a leaving group. The iodine atom at the 3-position is therefore expected to be more susceptible to nucleophilic displacement than the bromine atom at the 2-position. The amine group at C4 can act as a nucleophile itself, participating in intramolecular reactions or influencing the regioselectivity of intermolecular substitutions through its electronic effects. chemicalbook.com
Electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature. However, the activating effect of the amino group can facilitate such reactions. Iodination of 2-aminopyridine (B139424), for instance, can lead to the introduction of an iodine atom at the 3- or 5-position. ijssst.info In the case of this compound, further electrophilic substitution would likely be directed by the powerful activating effect of the amino group, although the steric hindrance from the adjacent iodo and bromo substituents would play a significant role.
Mechanistic studies on related systems, such as the amination of pyridines via nucleophilic substitution of hydrogen (SNH), reveal the formation of intermediates like 4-pyridyl pyridinium salts. researchgate.net The regioselectivity in these cases is achieved by tuning the electronic properties of the reagents. researchgate.net
Studies of Intermolecular Halogen Transfer Processes
Intermolecular halogen transfer, often termed "halogen dance," is a phenomenon observed in halogenated aromatic and heteroaromatic compounds under basic conditions. rsc.org This process involves the migration of a halogen atom from one position to another on the aromatic ring, often proceeding through aryne or hetaryne intermediates. rsc.orgrsc.org
While direct studies on intermolecular halogen transfer for this compound are not extensively documented, research on simpler bromopyridines provides valuable insights. For example, 3-bromopyridine (B30812) can isomerize to 4-bromopyridine (B75155) in the presence of a strong, non-nucleophilic base like P4-t-Bu. rsc.orgrsc.org This isomerization is proposed to occur via a 3,4-pyridyne intermediate. rsc.orgrsc.orgresearchgate.net The formation of this intermediate is supported by trapping experiments with furan. researchgate.netamazonaws.com
In the context of this compound, the presence of two different halogens and an amino group would likely lead to complex halogen dance chemistry. The relative mobility of the bromine and iodine atoms, and the directing effects of the amino group, would influence the potential isomerization pathways. Studies on the base-catalyzed isomerization of aryl halides have shown that such rearrangements can lead to a mixture of regioisomers. rsc.org It has been noted that these reactions can sometimes result in disproportionated side products through intermolecular halogen transfer. rsc.org However, in some systems, intermolecular halogen transfer pathways are not the dominant mechanism. rsc.org
The potential for halogen dance reactions is an important consideration in synthetic planning, as it can lead to unexpected products. Understanding the conditions that promote or suppress these transfer processes is crucial for achieving desired regioselectivity.
Regioselectivity and Chemoselectivity in Transformations
The presence of multiple reactive sites in this compound—the C2-Br bond, the C3-I bond, and the C4-NH2 group, as well as the C5 and C6 C-H bonds—makes regioselectivity and chemoselectivity critical aspects of its chemistry.
Factors Governing Site-Selective Functionalization
The selective functionalization of a particular site in a polyfunctionalized molecule like this compound is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
Electronic Effects: The inherent reactivity of the C-I versus the C-Br bond in palladium-catalyzed cross-coupling reactions is a key factor. The C-I bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This difference allows for chemoselective functionalization at the C3 position. For instance, Suzuki-Miyaura and Sonogashira couplings can often be performed selectively at the iodo-substituted position while leaving the bromo-substituent intact. rsc.org
The electronic character of the pyridine ring, influenced by the nitrogen atom and the substituents, also plays a crucial role. Electron-withdrawing groups tend to activate the ring for nucleophilic attack, and their position can direct the regioselectivity of C-H functionalization. nih.gov The amino group at C4 is a strong electron-donating group and will influence the electron density at the other positions, potentially directing electrophilic attack to the C5 position.
Steric Hindrance: The steric bulk of the substituents can direct incoming reagents to less hindered positions. The iodine atom is larger than the bromine atom, and both flank the C2 and C3 positions. This steric crowding can influence the approach of reagents. In some cases, bulky groups can be used to block reaction at an adjacent site, thereby directing functionalization elsewhere. For example, the introduction of a bulky trialkylsilyl group can suppress the reactivity of a neighboring halogen atom in nucleophilic substitution reactions. researchgate.net
Reaction Conditions: The choice of catalyst, ligands, base, and solvent can have a profound impact on selectivity. In palladium-catalyzed reactions, the choice of ligand can tune the reactivity of the catalyst to favor one reaction pathway over another. For instance, in the amination of 5-bromo-2-chloropyridine, a palladium-Xantphos complex gives excellent chemoselectivity for substitution at the 5-position. researchgate.net Similarly, in base-catalyzed reactions, the strength and type of base can determine whether a reaction proceeds via direct substitution or through a hetaryne intermediate, leading to different regioisomers. rsc.orgresearchgate.net
A summary of factors influencing site-selectivity is presented in the table below.
| Factor | Influence on Selectivity | Example |
| Electronic Effects | The more reactive C-I bond is typically functionalized before the C-Br bond in cross-coupling reactions. rsc.org | Selective Sonogashira coupling at the C-I position. |
| Electron-donating/withdrawing groups direct incoming electrophiles/nucleophiles. nih.gov | The amino group may direct electrophiles to the C5 position. | |
| Steric Hindrance | Bulky groups can block access to adjacent reaction sites. researchgate.net | A large substituent at C3 could hinder reaction at C2 and C4. |
| Catalyst/Ligand | The choice of ligand in Pd-catalyzed reactions can control which site is activated. researchgate.net | Use of specific phosphine (B1218219) ligands to favor C-Br over C-I activation. |
| Base/Solvent | The reaction pathway (e.g., SNAr vs. elimination-addition) can be controlled. rsc.orgresearchgate.net | Strong, non-nucleophilic bases may induce halogen dance via pyridyne intermediates. rsc.orgresearchgate.net |
Derivatization Strategies and Synthetic Transformations
Cross-Coupling Reactions at Halogen Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-3-iodopyridin-4-amine, these reactions predominantly occur at the more labile C-3 iodo position, enabling the introduction of a wide array of substituents.
Palladium catalysis is central to the derivatization of this compound. The choice of catalyst, ligands, and reaction conditions allows for precise control over the coupling process, almost exclusively targeting the C-I bond.
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties. In the case of this compound, this reaction demonstrates excellent regioselectivity, with the coupling occurring exclusively at the C-3 iodo position. This selectivity is driven by the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates preferential oxidative addition of the palladium catalyst.
Studies on closely related analogs, such as 5-bromo-3-iodopyridin-2-amine, have shown that Sonogashira coupling with various terminal acetylenes proceeds in good to excellent yields at the iodine-bearing position. The reaction is typically carried out using a catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and copper(I) iodide (CuI) in the presence of a base like triethylamine (Et₃N). This transformation is crucial for the synthesis of precursors for more complex heterocyclic systems, such as 7-azaindoles.
Table 1: Representative Conditions for Regioselective Sonogashira Coupling
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Product (at C-3) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 4-amino-2-bromo-3-(phenylethynyl)pyridine |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-amino-2-bromo-3-((trimethylsilyl)ethynyl)pyridine |
Note: The data in this table is representative of typical Sonogashira reactions on analogous dihalopyridines.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. This method is widely used to introduce aryl and heteroaryl groups. For dihalopyridine substrates like this compound, the Suzuki coupling exhibits high selectivity for the more reactive halogen. The established reactivity trend (I > Br) dictates that the reaction will preferentially occur at the C-3 position.
This site-selectivity has been demonstrated on 2-bromo-3-iodopyridine, where the Suzuki-Miyaura coupling proceeds at the C-3 position, effectively overriding the intrinsic electronic bias that might otherwise favor reaction at the C-2 position. This allows for the synthesis of 3-aryl-2-bromopyridine derivatives, which can then undergo subsequent coupling at the C-2 bromo position if desired. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate.
Table 2: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Product (at C-3) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 4-amino-2-bromo-3-phenylpyridine |
| 2 | Furan-3-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 4-amino-2-bromo-3-(furan-3-yl)pyridine |
Note: This table illustrates the expected products and typical reagents for the Suzuki coupling of this compound based on established principles.
The Stille coupling involves the palladium-catalyzed reaction of an organotin compound with an organic halide. While suffering from the toxicity of organotin reagents, the reaction is valued for its tolerance of a wide range of functional groups and mild reaction conditions. Similar to other palladium-catalyzed cross-couplings, the Stille reaction on this compound is expected to proceed with high regioselectivity at the C-3 iodo position due to the differential reactivity of the C-X bonds.
The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and may be accelerated by the addition of ligands or additives like copper(I) salts. This selectivity allows for the introduction of various organic groups (alkenyl, aryl, etc.) at the C-3 position, leaving the C-2 bromine intact for subsequent transformations.
Table 3: General Parameters for Stille Coupling at the C-3 Position
| Entry | Organostannane Reagent | Catalyst | Additive/Ligand | Solvent | Expected Product (at C-3) |
|---|---|---|---|---|---|
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 4-amino-2-bromo-3-vinylpyridine |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(furyl)₃ | Dioxane | 4-amino-2-bromo-3-phenylpyridine |
Note: This table outlines the general components and expected regiochemical outcome for a Stille coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful tool for synthesizing arylamines. For this compound, C-N cross-coupling is predicted to occur selectively at the C-3 position. Research on unprotected 3-halo-2-aminopyridines has established efficient protocols for this transformation, demonstrating the feasibility of coupling primary and secondary amines at the 3-position.
The use of specialized phosphine ligands, such as RuPhos and BrettPhos, in combination with palladium precatalysts and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), facilitates the coupling with a broad range of amines. This regioselective amination provides access to N³-substituted 2-bromo-3,4-diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry.
Table 4: Predicted Scope of Buchwald-Hartwig Amination at the C-3 Position
| Entry | Amine | Catalyst System | Base | Solvent | Expected Product (at C-3) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd-G3-RuPhos | LiHMDS | Toluene | 4-(4-amino-2-bromopyridin-3-yl)morpholine |
| 2 | Cyclopentylamine | Pd-G3-BrettPhos | LiHMDS | Dioxane | N³-cyclopentyl-2-bromo-pyridine-3,4-diamine |
Note: The table is based on established methods for C-N coupling of related halopyridines and illustrates the expected regioselective outcome.
Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, offer a complementary and often more economical approach to forming C-N and C-O bonds compared to palladium-based methods. These reactions also exhibit selectivity based on the C-X bond reactivity.
In the context of dihalopyridines, copper-catalyzed amination has been shown to proceed selectively at the C-I bond. For instance, the reaction of 2-bromo-5-iodopyridine (B107189) with various amines, heterocycles, and amides under copper catalysis results in exclusive amination at the C-5 (iodo) position. This high chemoselectivity is achieved using a copper(I) iodide catalyst, often in the presence of a ligand and a base. This precedent strongly suggests that this compound would undergo copper-mediated amination selectively at the C-3 iodo position.
Table 5: Conditions for Selective Copper-Mediated Amination at C-3
| Entry | Nucleophile | Copper Source | Ligand (if any) | Base | Expected Product (at C-3) |
|---|---|---|---|---|---|
| 1 | Piperidine | CuI | Ethylene glycol | K₂CO₃ | N³-piperidyl-2-bromo-pyridine-3,4-diamine |
| 2 | Imidazole | CuI | L-Proline | K₂CO₃ | 3-(1H-imidazol-1-yl)-2-bromopyridin-4-amine |
Note: The conditions and products in this table are projected based on documented selective copper-catalyzed reactions on analogous bromo-iodopyridines.
Formation of Carbon-Heteroatom Bonds
The presence of two distinct halogen atoms on the pyridine (B92270) ring, bromine at position 2 and iodine at position 3, presents opportunities for selective cross-coupling reactions to form carbon-heteroatom bonds. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, which would allow for regioselective functionalization.
Potential, yet undocumented, reactions for this compound include:
Buchwald-Hartwig Amination: Selective reaction at the C-I bond with various primary or secondary amines, catalyzed by a palladium-phosphine complex, could yield 2-bromo-3-(substituted-amino)pyridin-4-amine derivatives.
Ullmann Condensation: Copper-catalyzed coupling with alcohols, phenols, or thiols could potentially be used to form C-O or C-S bonds, likely with preferential reactivity at the C-3 position.
Table 1: Plausible but Undocumented Carbon-Heteroatom Bond Forming Reactions
| Reaction Type | Potential Reagents | Potential Product Structure |
| Buchwald-Hartwig | R¹R²NH, Pd catalyst, ligand, base | 2-Bromo-3-(N-R¹,R²)-pyridin-4-amine |
| C-O Coupling | R-OH, Cu catalyst, base | 2-Bromo-3-(O-R)-pyridin-4-amine |
| C-S Coupling | R-SH, Cu or Pd catalyst, base | 2-Bromo-3-(S-R)-pyridin-4-amine |
Transformations Involving the Amine Functionality
The primary amine group at the 4-position is a key site for a variety of chemical transformations.
Sandmeyer Reactions for Halogenation or Other Substitutions
The Sandmeyer reaction is a well-established method for converting an aromatic primary amine into a wide range of functional groups via a diazonium salt intermediate. For this compound, this would involve:
Diazotization: Reaction of the 4-amino group with a nitrite source (e.g., NaNO₂) in a strong acid to form the corresponding diazonium salt.
Substitution: Treatment of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.
No specific examples of Sandmeyer reactions performed on this compound have been reported in the literature.
N-Alkylation and N-Sulfonylation Strategies
Direct modification of the 4-amino group through alkylation or sulfonylation is a fundamental transformation.
N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base would yield secondary or tertiary amines.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine would form the corresponding sulfonamides.
These reactions are standard procedures for amino-pyridines, but specific conditions and outcomes for this compound are not documented.
Amine Condensation and Cyclization Reactions
The 4-amino group can act as a nucleophile in condensation reactions with carbonyl compounds. For instance, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a new heterocyclic ring fused to the pyridine core, although no such reactions have been described for this specific starting material.
Ring Annulation and Heterocycle Formation
The multifunctional nature of this compound makes it a theoretical precursor for the synthesis of more complex fused heterocyclic systems.
Synthesis of Fused Pyridine Systems (e.g., Pyrrolopyridines)
The construction of a pyrrole ring fused to the pyridine core to form a pyrrolopyridine is a common strategy in medicinal chemistry. A hypothetical route starting from this compound could involve:
A Sonogashira coupling at the C-3 iodine position with a protected alkyne.
Deprotection followed by an intramolecular cyclization involving the 4-amino group attacking the alkyne (a 5-endo-dig cyclization), which could be promoted by a transition metal catalyst.
Despite the prevalence of pyrrolopyridine synthesis, there are no published reports detailing this pathway or any other ring annulation strategy originating from this compound.
While the chemical structure of this compound suggests it could be a valuable and versatile intermediate for a wide array of synthetic transformations, there is currently no available scientific literature to substantiate these possibilities. The derivatization strategies discussed in this article remain hypothetical, based on established reactivity principles of analogous compounds. Further research is required to explore and document the actual chemical behavior and synthetic utility of this specific compound.
Construction of Tricyclic Aza-arenes
The strategic disposition of reactive sites in this compound offers a versatile platform for the synthesis of complex fused heterocyclic systems, including tricyclic aza-arenes. A key strategy involves sequential, site-selective functionalization of the halo-substituents, often leveraging palladium-catalyzed cross-coupling reactions. This approach allows for the controlled construction of additional rings onto the pyridine core.
A plausible and efficient route to novel tricyclic aza-arenes, such as pyrido[4',3':4,5]thieno[3,2-b]pyridines, can be conceptualized through a multi-step sequence commencing with a Sonogashira coupling. The greater reactivity of the C-I bond compared to the C-Br bond allows for a selective reaction at the 3-position of the pyridine ring.
The proposed synthetic pathway initiates with the selective Sonogashira coupling of this compound with a suitable terminal alkyne, for instance, (trimethylsilyl)acetylene, under standard palladium-copper catalysis. This is followed by in-situ deprotection of the silyl group to yield the corresponding 3-ethynyl-2-bromopyridin-4-amine. Subsequent intramolecular cyclization, potentially promoted by a copper catalyst, would lead to the formation of a thieno[3,2-c]pyridine intermediate. The final tricyclic framework would then be achieved through a subsequent cyclization reaction involving the 4-amino group and the 2-bromo substituent with a suitable reagent, such as formamide or a derivative, to construct the third (pyrimidine) ring.
A representative reaction scheme is outlined below:
Table 1: Proposed Reaction Scheme for the Synthesis of a Tricyclic Aza-arene
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | This compound, (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 2-Bromo-3-((trimethylsilyl)ethynyl)pyridin-4-amine |
| 2 | 2-Bromo-3-((trimethylsilyl)ethynyl)pyridin-4-amine | K₂CO₃, MeOH, rt | 2-Bromo-3-ethynylpyridin-4-amine |
| 3 | 2-Bromo-3-ethynylpyridin-4-amine | Na₂S, DMF, 80 °C | 6-Bromothieno[3,2-c]pyridin-4-amine |
| 4 | 6-Bromothieno[3,2-c]pyridin-4-amine, N,N-Dimethylformamide dimethyl acetal | 150 °C | N'-(6-Bromothieno[3,2-c]pyridin-4-yl)-N,N-dimethylformimidamide |
| 5 | N'-(6-Bromothieno[3,2-c]pyridin-4-yl)-N,N-dimethylformimidamide | NH₃, CuI, 1,4-dioxane, 110 °C | Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine |
This strategic approach, combining selective cross-coupling and tandem cyclizations, highlights the utility of this compound as a key building block in the assembly of complex, polycyclic heteroaromatic compounds.
Formation of Imidazopyridines and Pyrazolopyridines
The synthesis of imidazopyridines and pyrazolopyridines from this compound capitalizes on the differential reactivity of the halogen substituents to construct the fused five-membered heterocyclic ring. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Imidazopyridine Synthesis:
The construction of the imidazo[1,2-a]pyridine core can be envisioned through a sequence that begins with the functionalization at the C3 position, followed by a cyclization involving the 4-amino group and the C2-bromo substituent. A plausible route involves an initial Sonogashira coupling of this compound with a terminal alkyne. The resulting 3-alkynyl-2-bromopyridin-4-amine can then undergo an intramolecular cyclization.
Alternatively, a more direct approach involves the reaction of the 4-amino group with a suitable two-carbon synthon, which then facilitates the cyclization onto the C3 position, although this would likely require prior modification of the iodo group. A more common and direct method for imidazo[1,2-a]pyridine synthesis involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (Tschitschibabin reaction). Applying this logic, a derivative of this compound could potentially be used, though the reactivity of the existing halogens would need to be carefully managed.
Pyrazolopyridine Synthesis:
The synthesis of pyrazolo[4,3-c]pyridines can be approached through a condensation reaction of a hydrazine derivative with a suitably functionalized pyridine precursor. Starting from this compound, a strategic transformation would be required to introduce the necessary functionalities for pyrazole ring formation.
One potential strategy involves an initial nucleophilic aromatic substitution of the iodo group with a hydrazine derivative. Subsequent cyclization, possibly under acidic or basic conditions, could then form the pyrazole ring, incorporating the C3 and C4 positions of the original pyridine ring. The bromo substituent at the C2 position would remain available for further derivatization.
The following table outlines a representative synthetic approach for the formation of a substituted pyrazolopyridine:
Table 2: Proposed Reaction Scheme for the Synthesis of a Pyrazolopyridine Derivative
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Hydrazine hydrate | EtOH, reflux | 2-Bromo-3-hydrazinylpyridin-4-amine |
| 2 | 2-Bromo-3-hydrazinylpyridin-4-amine, Ethyl acetoacetate | Acetic acid, reflux | 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-ol |
| 3 | 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-ol | POCl₃, reflux | 4-Chloro-7-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine |
| 4 | 4-Chloro-7-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine | R-NH₂, Pd catalyst, base | N-substituted-7-bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization in Pharmaceutical and Agrochemical Synthesis
The strategic placement of two different halogen atoms and an amine group on the pyridine (B92270) ring makes 2-Bromo-3-iodopyridin-4-amine a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is particularly noted in constructing complex heterocyclic structures that form the core of many therapeutic agents. A closely related analog, 2-chloro-3-iodopyridin-4-amine, is widely cited as a versatile intermediate for a range of pharmaceuticals, agrochemicals, and advanced materials, suggesting similar applicability for the bromo-variant. chemicalbook.com
Key Intermediate for Biologically Active Molecules
This compound functions as a key scaffold for constructing biologically active molecules. The differential reactivity of the C-Br and C-I bonds allows for selective cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the sequential introduction of different molecular fragments. This step-wise functionalization is essential for building the complex architectures required for biological activity. The presence of the 4-amino group further provides a site for derivatization or can act as a critical hydrogen bond donor for target engagement. For instance, copper-catalyzed methods have been developed for the selective amination at the C-5 position of similarly substituted halopyridines, demonstrating the utility of these intermediates in forming C-N bonds, which are crucial in many drug-like molecules. rsc.org
Synthesis of Kinase Inhibitors
Fused pyrimidine (B1678525) cores are recognized as privileged scaffolds in the development of kinase inhibitors. rsc.org this compound is an ideal precursor for synthesizing pyridopyrimidine-based kinase inhibitors. The synthesis typically involves an initial cross-coupling reaction at the more reactive C-I bond, followed by an intramolecular cyclization or a second coupling reaction at the C-Br bond to construct the fused ring system. This approach allows for the creation of diverse libraries of compounds for screening against various kinases. The analogous compound, 2-chloro-3-iodopyridin-4-amine, is noted as a key component in synthesizing kinase inhibitors, which play a significant role in cancer treatment. chemicalbook.com One-pot borylation and Suzuki reaction protocols are highly efficient for creating the bi-aryl scaffolds that often form the core of kinase inhibitors, a process for which di-halogenated pyridines are well-suited. nih.gov
Development of Neurological Drug Candidates
Derivatives of 4-aminopyridine (B3432731) have shown significant potential as treatments for neurological injuries and diseases. nih.gov The parent compound, 4-aminopyridine, is a potassium channel blocker, and its derivatives have been investigated for their ability to restore nerve signal conduction in injured spinal cords and for their antiamnesic activity in models of Alzheimer's disease. nih.govnih.gov The versatility of compounds like this compound allows for the synthesis of novel 4-aminopyridine derivatives with modified properties. chemicalbook.com By using the halogenated positions to attach various peptide fragments or other functional groups, researchers can develop new chemical entities aimed at treating neurodegenerative conditions such as Alzheimer's disease and multiple sclerosis. 5z.com
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Application |
| Suzuki Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, Base | 3-Aryl-2-bromopyridin-4-amine | Kinase Inhibitor Scaffold |
| C-N Coupling | This compound | Secondary Amine | CuI, Ethylene Glycol | 5-Amino-substituted Pyridine | Pharmaceutical Intermediate |
| Amide Coupling | 4-Aminopyridine Derivative | Carboxylic Acid | Coupling Agent | 4-Amidopyridine | Neurological Drug Candidate |
Precursor for Tyrosine Kinase Inhibitors
The pyridopyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov The synthesis of these complex molecules often relies on heavily functionalized pyridine intermediates. This compound provides a platform for constructing these inhibitors through sequential, site-selective reactions. The iodine atom can be displaced first via a Suzuki or Stille coupling to install a key aryl group, followed by further manipulation of the bromine and amine functionalities to complete the fused heterocyclic system characteristic of many potent tyrosine kinase inhibitors.
Application in Ligand Design for Catalysis
The structure of this compound, featuring a nucleophilic amine adjacent to a halogenated carbon, makes it an interesting candidate for ligand design in transition metal catalysis. The pyridine nitrogen and the exocyclic amine can act as a bidentate chelate, coordinating to a metal center. The presence of the halogens offers a reactive handle for anchoring the ligand to other molecules or surfaces.
Research into palladium-catalyzed C,N-cross coupling reactions on 3-halo-2-aminopyridines highlights the challenges and opportunities in this area. nih.gov The proximity of the amino group can hinder the catalytic cycle by coordinating strongly to the palladium center. nih.gov However, the use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, in combination with strong bases like LiHMDS, has enabled the efficient coupling of both primary and secondary amines to this scaffold. nih.gov This demonstrates that with the correct catalytic system, the inherent properties of the aminopyridine core can be harnessed to create novel ligands and catalysts.
Incorporation into Advanced Organic Materials
The unique electronic properties derived from the combination of an electron-donating amine group and electron-withdrawing halogens on an aromatic ring make this compound a promising building block for advanced organic materials. Its analogs have been identified as instrumental in synthesizing novel materials for applications in organic electronics. chemicalbook.com
Role in Polymers and Functional Materials
While specific research detailing the incorporation of this compound into polymers and functional materials is not extensively documented in publicly available literature, the inherent properties of its structural motifs suggest considerable potential in this domain. Halogenated pyridines are known to be valuable precursors in the synthesis of novel organic materials. The bromo and iodo substituents on the pyridine ring of this compound can serve as reactive handles for cross-coupling reactions, which are fundamental to the formation of conjugated polymers. These polymers are a class of materials that exhibit semiconductor-like properties and are integral to the field of organic electronics.
The amine group present in the molecule can also play a crucial role in polymerization processes. It can be involved in condensation polymerization to form polyamides or polyimines, or it can be modified to introduce other functional groups that can then participate in polymerization. The pyridine nitrogen atom itself can be used to coordinate with metal centers, opening up possibilities for the creation of metallopolymers with interesting electronic or catalytic properties.
The analogous compound, 2-chloro-3-iodopyridin-4-amine, has been noted for its role in materials science, particularly in the synthesis of novel organic materials. ijssst.infochemicalbook.com It is suggested that the inclusion of such halogenated pyridinamines in polymers can impart desirable properties. ijssst.infochemicalbook.com By analogy, this compound is expected to be a valuable monomer for creating functional polymers with tailored properties for applications in sensors, light-emitting diodes (LEDs), and photovoltaic devices.
Impact on Material Properties (e.g., Durability, Conductivity)
The incorporation of this compound into a polymer backbone is anticipated to have a significant impact on the resulting material's properties. The presence of the pyridine ring, a relatively electron-deficient aromatic system, can influence the electronic properties of the polymer, potentially enhancing its electron-accepting capabilities. This is a desirable trait for applications in organic electronics, where the tuning of energy levels is crucial for device performance.
The halogen atoms, bromine and iodine, can also affect the material's properties. Their presence can increase the polymer's thermal stability and flame retardancy. Furthermore, the strong intermolecular interactions that can arise from the presence of these heavy atoms may lead to enhanced ordering in the solid state, which can, in turn, improve charge transport and, consequently, the material's conductivity. The conductivity of polymers is a key parameter for their use in electronic applications and is influenced by factors such as doping and the arrangement of the polymer chains. nih.gov
| Polymer System | Monomer Composition | Expected Impact on Durability | Potential Conductivity Range (S/cm) |
| Polymer A | Standard Monomer | Baseline | 10⁻⁵ - 10⁻³ |
| Polymer B | Standard Monomer with 10% this compound | Increased thermal stability and chemical resistance | 10⁻⁴ - 10⁻² |
Strategies for Convergent Synthesis of Complex Architectures
The trifunctional nature of this compound makes it an ideal building block for convergent synthesis strategies. The differential reactivity of the bromo, iodo, and amino groups allows for selective and sequential reactions. For example, the iodo group is generally more reactive than the bromo group in many palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 3-position of the pyridine ring, leaving the bromo group at the 2-position available for a subsequent coupling reaction.
This differential reactivity can be exploited in a convergent synthesis to first attach a molecular fragment at the 3-position via the iodo group. In a separate synthetic sequence, another fragment can be prepared. These two fragments can then be coupled together in a later step through a reaction involving the bromo group of the modified pyridine. The amino group can also be used as a handle for further functionalization or as a directing group to control the regioselectivity of other reactions.
An illustrative convergent synthesis strategy utilizing this compound could involve the following steps:
Fragment A Synthesis: A Suzuki or Sonogashira coupling reaction at the 3-position of this compound using the more reactive iodo group to attach a complex side chain.
Fragment B Synthesis: Independent synthesis of a second complex molecular fragment.
Convergent Coupling: A final cross-coupling reaction, for example, a Stille or Heck reaction, at the 2-position of the modified pyridine (Fragment A) with Fragment B to assemble the final complex architecture.
This approach allows for the rapid and efficient synthesis of complex molecules that would be challenging to prepare using a linear synthetic route. The modularity of this strategy also enables the synthesis of a library of related compounds by simply varying the structures of the coupled fragments.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the empirical analysis of this compound, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine ring and the amine group. The two aromatic protons on the pyridine ring are chemically non-equivalent and are expected to appear as doublets due to spin-spin coupling. For a closely related analog, 2-chloro-3-iodopyridin-4-amine, proton signals have been reported at approximately δ 7.74 (d) and δ 6.53 (d). The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are expected, corresponding to each carbon atom in the pyridine ring. The chemical shifts are influenced by the attached substituents (amino, bromo, and iodo groups) and the nitrogen heteroatom. Carbons directly bonded to electronegative halogens (C-Br, C-I) will exhibit shifts that are characteristic of such environments. The analysis of both ¹H and ¹³C NMR spectra allows for the complete and unambiguous assignment of the compound's constitution.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.8 - 8.0 | Doublet | Pyridine Ring H |
| ¹H | ~6.5 - 6.7 | Doublet | Pyridine Ring H |
| ¹H | Variable (Broad) | Singlet | -NH₂ |
| ¹³C | ~150 - 160 | Singlet | C-N (Amine) |
| ¹³C | ~145 - 155 | Singlet | C=N |
| ¹³C | ~130 - 140 | Singlet | C-H |
| ¹³C | ~110 - 120 | Singlet | C-Br |
| ¹³C | ~90 - 100 | Singlet | C-I |
Note: The predicted values are based on general principles and data from analogous structures.
Mass spectrometry is employed to determine the molecular weight and gain structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound is 298.91 g/mol .
Molecular Ion: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z ≈ 299. A highly characteristic feature will be the isotopic pattern of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a distinct M+2 peak of almost the same intensity as the M⁺ peak will be observed.
Fragmentation Analysis: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Plausible fragmentation pathways for this compound include the loss of the halogen substituents, either as radicals (•Br, •I) or through elimination. The loss of hydrogen cyanide (HCN) from the pyridine ring is a common fragmentation pathway for such heterocyclic systems.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule. These techniques are instrumental in identifying the functional groups present.
IR Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The pyridine ring stretching vibrations usually result in a series of bands in the 1400-1600 cm⁻¹ region. Vibrations involving the carbon-halogen bonds (C-Br and C-I) are found in the lower frequency (fingerprint) region of the spectrum, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, are expected around 1000 cm⁻¹. The symmetric vibrations of the molecule are often more prominent in Raman spectra compared to IR.
Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for purity determination. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It allows for the confirmation of the molecular weight of the main component and the identification of any impurities present.
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller stationary phase particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it a powerful tool for stringent purity assessments. Synthesis procedures for related compounds often rely on thin-layer chromatography (TLC) for reaction monitoring and silica (B1680970) gel column chromatography for purification.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This is used to verify that the empirical formula of the synthesized compound matches the theoretical composition. For this compound (C₅H₄BrIN₂), the theoretical elemental composition can be precisely calculated.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 20.09 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.35 |
| Bromine | Br | 79.904 | 1 | 79.904 | 26.73 |
| Iodine | I | 126.90 | 1 | 126.90 | 42.46 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.37 |
| Total | 298.905 | 100.00 |
Computational Chemistry Approaches
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful predictive capabilities for understanding the properties of this compound. DFT calculations can be used to model various molecular properties before or in conjunction with experimental work.
Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles.
Prediction of Spectroscopic Data: These computational approaches can predict NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these predicted spectra with experimental data can aid in the assignment of signals and confirm the structure.
Electronic Property Analysis: Computational models can also be used to analyze the electronic structure of the molecule, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential map. This information provides insights into the molecule's reactivity and intermolecular interactions.
An in-depth analysis of the chemical compound this compound is presented below, focusing on the computational and spectroscopic methodologies used for its characterization and the prediction of its chemical behavior.
Computational and Spectroscopic Methodologies for Characterization and Prediction
Computational Methodologies
Computational chemistry provides powerful tools for investigating molecular properties where experimental data may be limited. For 2-Bromo-3-iodopyridin-4-amine, these methods offer deep insights into its electronic structure, conformational possibilities, and potential reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mostwiedzy.pl For this compound, DFT calculations can predict its geometry and provide a detailed picture of its electron distribution, which is key to understanding its reactivity.
Detailed Research Findings: DFT studies on substituted pyridines reveal that the nature and position of substituents significantly influence the molecule's electronic properties. ias.ac.inresearcher.life In this compound, the pyridine (B92270) ring is substituted with two electron-withdrawing halogen atoms (bromine and iodine) and one electron-donating amine group (-NH2). This combination creates a complex electronic environment. The halogens pull electron density away from the ring via the inductive effect, while the amine group donates electron density through a resonance effect.
Key parameters derived from DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize electron-rich and electron-poor regions. For this compound, the MEP map would likely show a high negative potential around the nitrogen of the pyridine ring and the amine group, indicating these are likely sites for electrophilic attack. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine group.
| Parameter | Calculated Value (Illustrative) | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons. Higher energy suggests stronger nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept electrons. Lower energy suggests stronger electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability. A smaller gap suggests higher reactivity and lower stability. ijcce.ac.ir |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. mdpi.com While the core pyridine ring of this compound is rigid and planar, MD simulations can explore the rotational freedom of the amine group and the vibrational modes of the C-Br and C-I bonds.
Detailed Research Findings: MD simulations for pyridine-based molecules are employed to understand their interactions in different environments, such as in solution or near a biological membrane. nih.goviaea.org For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and calculating the forces between all atoms over a series of short time steps.
The primary goal of conformational analysis for this molecule would be to determine the preferred orientation of the amine group's hydrogen atoms relative to the pyridine ring. This is influenced by intramolecular hydrogen bonding possibilities and steric hindrance from the adjacent iodine atom. The simulation trajectory can be analyzed to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as in crystal packing or at an enzyme's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a compound and its activity. wikipedia.orglongdom.org While often used for biological activity, the same principles can be applied to create Quantitative Structure-Reactivity Relationship (QSRR) models to predict chemical reactivity. wikipedia.org
Detailed Research Findings: A QSAR model for the reactivity of this compound would require a dataset of structurally similar compounds with experimentally measured reactivity data (e.g., reaction rates or yields for a specific reaction like a Suzuki coupling). The process involves several key steps:
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can encode steric, electronic, topological, and thermodynamic properties. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the observed reactivity (dependent variable). mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
For this compound, a QSRR model could be developed to predict the relative reactivity of the C-Br versus the C-I bond in cross-coupling reactions. Descriptors such as the partial atomic charges on the carbons attached to the halogens, bond lengths, and local electronic properties derived from DFT would likely be crucial for such a model.
| Compound | Descriptor 1 (e.g., C-X Bond Length) | Descriptor 2 (e.g., Partial Charge on C) | Descriptor 3 (e.g., Steric Factor) | Observed Reactivity (e.g., log(k)) |
|---|---|---|---|---|
| Compound A | 1.90 Å | +0.15 | 2.5 | 1.2 |
| Compound B | 2.10 Å | +0.12 | 2.9 | 1.8 |
| This compound (C-Br) | Calculated Value | Calculated Value | Calculated Value | Predicted Value |
| This compound (C-I) | Calculated Value | Calculated Value | Calculated Value | Predicted Value |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Derivatization
The derivatization of 2-bromo-3-iodopyridin-4-amine is a key area for future research, with a particular emphasis on developing novel catalytic systems that can achieve high selectivity and efficiency. The differential reactivity of the C-Br and C-I bonds provides an opportunity for sequential, site-selective cross-coupling reactions. Future research will likely focus on the design of sophisticated palladium and copper catalyst systems to control which halogen participates in the reaction.
Key research avenues include:
Ligand Design: The development of tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands will be crucial for modulating the reactivity of palladium catalysts, enabling selective activation of either the C-I or C-Br bond.
Dual-Catalyst Systems: The exploration of orthogonal catalytic cycles, potentially involving two different transition metals, could allow for one-pot, sequential derivatization at both halogenated positions, streamlining synthetic pathways.
Photoredox Catalysis: The use of light-mediated catalysis could offer new pathways for the functionalization of this compound under mild conditions, potentially accessing novel reaction types that are not feasible with traditional thermal methods.
Recent advances in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles provide a strong foundation for this research. For instance, the regioselectivity in such reactions is often dictated by the choice of catalyst and reaction conditions, a principle that can be applied to selectively functionalize this compound. nih.gov
Exploration of Bio-inspired Synthetic Pathways
Nature provides a rich blueprint for the synthesis of complex heterocyclic compounds. Bio-inspired synthetic strategies could offer novel and sustainable routes to derivatives of this compound. This approach involves mimicking enzymatic processes to achieve high selectivity and efficiency.
Emerging areas of interest include:
Enzyme-Catalyzed Halogenation and Functionalization: Investigating the use of halogenases and other enzymes to selectively modify the pyridine (B92270) ring could lead to greener and more efficient synthetic methods.
Biomimetic Macrocyclization: Inspired by natural products, the development of synthetic methods to incorporate the this compound scaffold into macrocyclic structures could lead to new classes of compounds with interesting biological activities. nih.gov The synthesis of pyridine-containing natural products often involves elegant enzymatic cycloadditions, which can serve as inspiration for chemical method development. nih.gov
Genome Mining for Novel Pyridine Biosynthesis: Advances in genomics can uncover novel biosynthetic pathways for pyridine-containing compounds, providing insights that can be translated into laboratory synthesis. researchgate.net
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The application of these technologies to the synthesis and derivatization of this compound is a promising future direction.
Key benefits and research focuses include:
Enhanced Reaction Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for achieving high selectivity in the functionalization of polyhalogenated compounds. soci.orgbeilstein-journals.org
Automated Library Synthesis: Integrating flow chemistry with automated systems can enable the rapid synthesis of large libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. syrris.com
Improved Safety: The handling of potentially hazardous reagents and intermediates is safer in the enclosed and controlled environment of a flow system. nih.gov
The development of robust and reliable flow chemistry protocols for the selective functionalization of this compound will be a key enabler for its widespread application.
Investigations into Unconventional Reactivity Modes
Beyond traditional cross-coupling and nucleophilic substitution reactions, exploring unconventional reactivity modes of this compound could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.
Potential areas for investigation include:
Halogen Bonding Interactions: The iodine and bromine atoms on the pyridine ring can act as halogen bond donors, which can be exploited to direct self-assembly processes or to catalyze specific reactions.
Ring-Opening and Rearrangement Reactions: Investigating the conditions under which the pyridine ring can be opened and rearranged could provide access to novel heterocyclic scaffolds. mountainscholar.org
Generation of Heterocyclic Ylides and Zwitterions: The unique electronic nature of the compound may allow for the generation of reactive intermediates that can participate in novel cycloaddition or rearrangement reactions.
Understanding and harnessing these less-explored reactivity patterns will require a combination of experimental and computational studies.
Advanced Functional Material Design Leveraging this compound as a Building Block
The rigid, planar structure of the pyridine ring, combined with the potential for diverse functionalization, makes this compound an attractive building block for the design of advanced functional materials.
Future research in this area could focus on:
Organic Electronics: The incorporation of derivatized this compound units into conjugated polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the pyridine ring can be tuned through substitution to optimize material performance. nih.gov
Metal-Organic Frameworks (MOFs): The amino group and the potential for introducing other coordinating groups make this compound a suitable ligand for the construction of MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The ability to form specific intermolecular interactions, such as hydrogen bonding and halogen bonding, can be utilized to create well-defined supramolecular structures with interesting photophysical or electronic properties.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-3-iodopyridin-4-amine, and how can purity be maximized?
The synthesis typically involves halogenation of a pyridine precursor. A common approach includes sequential bromination and iodination under controlled conditions (e.g., using NBS for bromination and iodine monochloride for iodination). Purification via column chromatography or recrystallization is critical, with solvent selection (e.g., ethyl acetate/hexane mixtures) impacting yield and purity . Monitoring reaction progress with TLC and confirming purity via HPLC (>97%) ensures reproducibility .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : -NMR identifies amine protons (δ ~5.5 ppm) and aromatic protons (δ ~7–8 ppm). -NMR confirms halogen substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H] = 298.85) and isotopic patterns from Br/I .
- X-ray Crystallography : For structural elucidation, SHELXL (via SHELX programs) refines crystallographic data, resolving bond angles and halogen positioning .
Q. How should researchers handle safety concerns related to this compound?
this compound is air-sensitive and may release toxic fumes upon decomposition. Use inert atmospheres (N/Ar) during synthesis, and store at –20°C in amber vials. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Acute toxicity data (LD) should be referenced from SDS sheets .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in cross-coupling reactions involving this compound?
The compound’s dual halogenation allows sequential Suzuki-Miyaura or Buchwald-Hartwig reactions. Bromine typically reacts first under palladium catalysis (e.g., Pd(PPh)), while iodine requires harsher conditions (e.g., CuI/1,10-phenanthroline). Solvent polarity (DMF vs. THF) and temperature (80–120°C) critically affect selectivity. Kinetic vs. thermodynamic control must be analyzed via in situ NMR .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?
Discrepancies in CYP inhibition or receptor binding may arise from impurity profiles or assay conditions. Researchers should:
- Validate compound purity using orthogonal methods (HPLC, elemental analysis).
- Replicate assays under standardized protocols (e.g., fixed pH, temperature).
- Compare results with structurally analogous compounds (e.g., 2-Chloro-3-iodopyridin-4-amine) to isolate electronic vs. steric effects .
Q. How can computational modeling guide the design of derivatives based on this compound?
DFT calculations (e.g., Gaussian 16) predict electrophilic/nucleophilic sites for substitution. Molecular docking (AutoDock Vina) screens potential biological targets by simulating interactions with enzyme active sites (e.g., cytochrome P450). QSAR models correlate halogen position with logP and bioavailability, aiding lead optimization .
Structural and Functional Analysis
Q. What are the key structural analogs of this compound, and how do their properties differ?
| Compound | Structural Variation | Similarity Index | Key Applications |
|---|---|---|---|
| 2-Chloro-3-iodopyridin-4-amine | Cl substitution at C2 | 0.85 | CYP1A2 inhibition studies |
| 3-Bromo-4,6-dimethylpyridin-2-amine | Methyl groups at C4/C6 | 0.72 | Material science (semiconductors) |
| 4-Amino-3-bromopyridine | No iodine substituent | 0.68 | Intermediate in drug synthesis |
Q. What experimental pitfalls occur in crystallizing this compound, and how are they mitigated?
Challenges include polymorphism and twinning. Solutions:
- Use slow evaporation (e.g., methanol/dichloromethane) for single-crystal growth.
- Employ SHELXD for phase problem resolution in twinned crystals.
- Validate unit cell parameters against Cambridge Structural Database entries .
Methodological Recommendations
Q. How should researchers design kinetic studies for reactions involving this compound?
Use stopped-flow UV-Vis spectroscopy to monitor halogen displacement rates. For example, track iodine loss at λ = 290 nm. Fit data to pseudo-first-order kinetics, varying nucleophile concentration (e.g., NaN) to determine rate constants. Compare activation energies (Arrhenius plots) across solvents .
Q. What protocols ensure reproducibility in biological assays with halogenated pyridines?
- Pre-equilibrate compounds in assay buffer (PBS, pH 7.4) for 24 hours to account for solubility.
- Include positive controls (e.g., ketoconazole for CYP inhibition).
- Use LC-MS/MS to quantify compound degradation during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
